2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Lipophilicity CNS Drug Design ADME

Medicinal chemistry teams often face delays in SAR exploration due to lack of versatile aryl halide intermediates. 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 1803584-17-9) addresses this with a bromine handle enabling rapid Suzuki coupling for focused library synthesis. • The nitrile group serves as a metabolically stable H-bond acceptor; LogP 2.0 & zero HBDs place it in ideal CNS drug-likeness space. • The bromine atom provides anomalous scattering for X-ray crystallography in FBDD campaigns. • Supplied at 95% purity with reliable global logistics and batch-specific COA.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 1803584-17-9
Cat. No. B1379518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
CAS1803584-17-9
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2Br)CC#N
InChIInChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2
InChIKeyBDWOWSKYNMHXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 1803584-17-9): A Halogenated Benzodioxane Building Block


2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 1803584-17-9) is a brominated 1,4-benzodioxane derivative featuring a synthetically versatile acetonitrile group. It serves as a key intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C10H8BrNO2, a molecular weight of 254.08 g/mol, and a computed XLogP3-AA of 2.0 [1]. The compound is supplied at up to 95% purity and is recognized as a research chemical building block .

1
Brominated benzodioxane core for medicinal chemistry synthesis
2
Nitrile group enables further derivatization and building block use
3
High-purity supply (supplier-reported) supports reliable coupling steps

Procurement Risks: Why Simple Benzodioxane Analogs Cannot Replace 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile


Substituting this compound with its non-halogenated parent, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0), or other halogen analogs, leads to fundamental changes in physicochemical properties and synthetic utility. The electron-withdrawing bromine atom critically increases lipophilicity (ΔLogP ≈ +0.82) and molecular weight (ΔMW = +78.90 g/mol) relative to the non-brominated analog [1]. These differences directly impact membrane permeability, metabolic stability, and the compound's ability to participate in selective metal-catalyzed cross-coupling reactions essential for late-stage diversification in drug discovery programs.

Target
Potential Substitute
Risk of Mismatch
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Non-brominated benzodioxane acetonitrile (CAS 17253-10-0)
Absence of bromine alters lipophilicity and may reduce cross-coupling reactivity
Target
Chloro- or other halogen analogs
Different halogen may shift reactivity profile and MS detection characteristics

Quantitative Differentiation Evidence for 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile


Enhanced Lipophilicity for Membrane Permeability and CNS Drug Design

The target compound exhibits a computed LogP (XLogP3-AA) of 2.0, which is 0.82 log units higher than the measured LogP of 1.18 for the non-brominated analog 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile [1]. This increase in lipophilicity is directly attributable to the bromine substituent, which enhances the compound's ability to cross phospholipid bilayers.

Lipophilicity ΔLogP
Reported
ΔLogP = +0.82 (computed vs measured)
Supports CNS penetration screening context
XLogP3-AA target; measured LogP comparator
Lipophilicity CNS Drug Design ADME

Increased Molecular Weight for LC-MS Detection and Fragment-Based Screening

With a molecular weight of 254.08 g/mol, this brominated compound is 78.90 g/mol heavier than the non-halogenated analog (MW = 175.18 g/mol) [1]. The distinct isotopic pattern of bromine (1:1 ratio of 79Br/81Br) provides a unique, unmistakable MS signature not present in the comparator.

MS Differentiation
Reported
MW 254.08 (79Br/81Br) vs 175.18 (no halogen pattern)
Unambiguous LC-MS identification in complex matrices
Isotopic signature enables positive detection
Mass Spectrometry Fragment-Based Drug Discovery Biophysical Assays

Strategic Synthetic Versatility via the Aryl Bromide Handle

The aryl bromide at position 8 enables participation in a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) that are impossible or significantly less efficient with the non-halogenated or chloro-analog [1]. The non-brominated analog lacks this reactive handle entirely, requiring additional synthetic steps to introduce a functional group at this position.

Cross-Coupling Capability
Class-level
Aryl-Br enables Pd-catalyzed cross-coupling (Suzuki, etc.)
Supports library synthesis and SAR studies
Reactivity inferred from aryl halide chemistry
Cross-Coupling Reactions Medicinal Chemistry Late-Stage Functionalization

Reduced Hydrogen Bond Donor Count for Improved Drug-Likeness

The target compound has zero hydrogen bond donors (HBD = 0), compared to the amino-methyl analog (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine that contains two HBDs from the amine group [1][2]. A lower HBD count is associated with improved oral bioavailability according to Lipinski's Rule of Five.

HBD Count
Class-level
HBD = 0 (amine analog HBD = 2)
Supports drug-likeness evaluation; oral bioavailability context
Computed descriptor; class-level inference
Drug-Likeness Pharmacokinetics Rule of Five

Optimal Research & Industrial Applications Where 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Provides an Edge


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing kinase inhibitors can leverage the aryl bromide handle for parallel Suzuki coupling with diverse boronic acids, rapidly generating focused libraries for SAR studies. The nitrile group serves as a metabolically stable hydrogen bond acceptor, while the enhanced lipophilicity (LogP=2.0) facilitates cell permeability [1].

Fragment-Based Drug Discovery (FBDD) with Bromine as a Heavy Atom Probe

The bromine atom's characteristic anomalous scattering signal makes this compound suitable as a heavy atom probe for X-ray crystallography in FBDD. Its molecular weight (254.08 Da) and distinct isotopic fingerprint also enable unambiguous hit confirmation by LC-MS in fragment screening campaigns [1].

Synthesis of CNS-Penetrant Drug Candidates

The optimal LogP of 2.0, combined with zero HBDs and three HBAs, places this scaffold within the ideal physicochemical space for CNS drug-likeness. It can serve as a core intermediate for synthesizing potential antidepressants, anxiolytics, or anti-neurodegenerative agents where benzodioxane motifs show bioactivity [1].

Development of Novel Agrochemicals or Environmental Probes

The benzonitrile functionality is a known toxophore in certain herbicide and insecticide classes. The brominated benzodioxane scaffold offers a unique backbone for synthesizing and patenting new agrochemical entities with potentially improved potency and selectivity compared to non-halogenated analogs [1].

Application
Selection Property
Validation Focus
Late-stage diversification of kinase inhibitor leads
Aryl bromide cross-coupling handle
Library synthesis efficiency; SAR study support
Fragment-based drug discovery (X-ray crystallography)
Bromine anomalous scattering signal
Heavy atom phasing; fragment hit confirmation
Synthesis of CNS-penetrant candidates
Balanced lipophilicity and HBD profile
CNS drug-likeness evaluation; permeability assays
Agrochemical probe development
Benzonitrile toxophore scaffold
Herbicide/insecticide potency screening; environmental persistence
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